2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
Description
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core with a 3-butyl substituent.
- A sulfanyl (-S-) linker at position 2, connecting to an acetamide moiety.
- An N-(3-methoxybenzyl) group on the acetamide.
This scaffold is structurally analogous to bioactive molecules targeting enzymes or receptors, particularly in antiviral and anticancer research .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-4-9-23-19(25)18-16(8-10-27-18)22-20(23)28-13-17(24)21-12-14-6-5-7-15(11-14)26-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHGZHVZEBZXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further modified to introduce the butyl group and the sulfanyl linkage.
The final step involves the reaction of the intermediate with 3-methoxybenzyl acetamide under specific conditions, such as heating in the presence of a base like potassium carbonate in ethanol or ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[3,2-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
The alkyl chain at position 3 and aryl/heteroaryl groups on the acetamide are critical for modulating biological activity. Key analogs include:
Key Observations :
- Alkyl Chain Length : The 3-butyl group in the target compound likely improves membrane permeability compared to shorter chains (e.g., ethyl or methyl) .
- Aromatic Modifications : Pyrido-fused cores (e.g., ) enhance π-π stacking but may reduce solubility .
- Steric Effects : 5,6-Dimethyl substituents () could hinder target binding, whereas 7-phenyl groups () add bulk for selective interactions .
Acetamide Functionalization
The N-aryl/benzyl group on the acetamide tail influences target specificity:
Key Observations :
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by the following structural features:
- A thieno[3,2-d]pyrimidine core.
- A butyl group at the 3-position.
- A sulfanyl group attached to the pyrimidine ring.
- An acetamide moiety linked to a methoxyphenyl group.
Research indicates that compounds within the thieno[3,2-d]pyrimidine class often exhibit their biological effects through inhibition of specific enzymes and pathways involved in cell proliferation and survival. The specific mechanisms for this compound may include:
- Inhibition of Kinases : Thieno[3,2-d]pyrimidines have been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Antimetabolite Activity : The structural similarity to purines suggests potential interference with nucleic acid synthesis.
Anticancer Activity
Several studies have evaluated the anticancer properties of related thieno[3,2-d]pyrimidine compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound 2 | A549 (Lung Cancer) | 26.0 | Cell cycle arrest |
| Compound 3 | HeLa (Cervical Cancer) | 7.0 | Topoisomerase inhibition |
These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may also exhibit similar properties due to its structural analogies .
Enzyme Inhibition
The compound has been suggested to act as an inhibitor of key metabolic enzymes. For example:
| Enzyme Target | Inhibition Type | Ki (µM) |
|---|---|---|
| GARFTase | Competitive | 2.97 |
| AICARFTase | Non-competitive | 9.48 |
These findings indicate that the compound could affect pathways critical for tumor growth and survival .
Study on Thieno[3,2-d]pyrimidine Derivatives
A recent study explored a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity. The study found that modifications at specific positions on the thieno ring significantly influenced their cytotoxic effects against various cancer cell lines. This highlights the importance of structural optimization in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
